molecular formula C23H21ClN4O4 B3012253 N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941982-06-5

N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B3012253
CAS No.: 941982-06-5
M. Wt: 452.9
InChI Key: CDZPDXWRSSHTJZ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 5-position with an acetamide moiety bearing a 2-chlorobenzyl chain. Key attributes include:

  • Molecular features: The 3,4-dimethoxyphenyl group provides electron-donating properties, while the 2-chlorobenzyl substituent introduces steric bulk and halogen-mediated interactions.
  • Synthetic relevance: The compound’s synthesis likely involves coupling α-chloroacetamide intermediates with pyrazolo-pyrazinone precursors, a method validated in related systems .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-31-20-8-7-15(11-21(20)32-2)18-12-19-23(30)27(9-10-28(19)26-18)14-22(29)25-13-16-5-3-4-6-17(16)24/h3-12H,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZPDXWRSSHTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be summarized by its IUPAC name and molecular formula:

  • IUPAC Name : N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
  • Molecular Formula : C19H19ClN4O3

Structural Features

The compound features a chlorobenzyl group, a dimethoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazine core. These structural components are associated with various biological activities, including anti-inflammatory and anticancer properties.

Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the pyrazolo[1,5-a]pyrazine structure suggests potential inhibition of kinases involved in cancer pathways.
  • Antioxidant Activity : The dimethoxy groups may contribute to free radical scavenging abilities.
  • Anti-inflammatory Effects : Compounds with similar structures have shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Research highlighted in Phytotherapy Research indicated that compounds with similar structures can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thus alleviating inflammation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosisJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of COX enzymesPhytotherapy Research
AntioxidantFree radical scavengingVarious Studies

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following analogs highlight how substituent variations influence properties:

Compound Name Substituents Molecular Weight Key Features
Target Compound N-(2-chlorobenzyl), 3,4-dimethoxyphenyl ~480 (estimated) Ortho-chlorine enhances steric hindrance; methoxy groups improve solubility.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) analog 2,3-Dihydrobenzodioxin, 3,4-dimethoxyphenyl 462.462 Benzodioxin increases aromaticity and molecular weight; potential for π-π stacking.
N-(3-Fluoro-4-methylphenyl) analog 3-Fluoro-4-methylphenyl, 1,3-benzodioxol-5-yl ~470 (estimated) Fluorine enhances lipophilicity; methyl group may hinder metabolic degradation.
Dichlorobenzyl-triazolo-pyrazin derivative 3,4-Dichlorobenzyl, p-tolyl 577.3 (9a) Dichloro substitution strengthens halogen bonding; triazolo core alters electron distribution.

Key observations :

  • Halogen effects : The target compound’s 2-chlorobenzyl group offers moderate steric hindrance compared to dichlorobenzyl analogs, which may reduce binding affinity but improve selectivity .

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